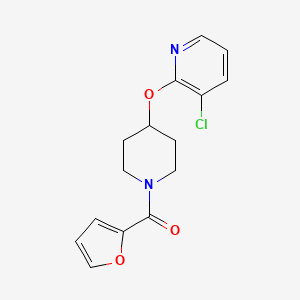

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Description

The compound "(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone" features a piperidine core substituted with a 3-chloropyridinyloxy group at the 4-position and a furan-2-yl methanone moiety. The chlorine atom on the pyridine ring likely enhances lipophilicity and influences electronic properties, while the furan moiety may contribute to π-π interactions in biological targets.

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c16-12-3-1-7-17-14(12)21-11-5-8-18(9-6-11)15(19)13-4-2-10-20-13/h1-4,7,10-11H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKKDQRNZSCRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis and lipid metabolism. It is involved in the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body.

Mode of Action

The compound is a prodrug , which means it is metabolically converted into its active form inside the body. It is converted by liver carboxyesterase (CES1) to its active drug. The active drug selectively inhibits PCSK9 protein synthesis. This inhibition leads to an increase in LDLRs, which can take up more low-density lipoprotein (LDL) from the bloodstream and thus lower cholesterol levels.

Biochemical Pathways

The compound affects the cholesterol homeostasis pathway by inhibiting PCSK9 protein synthesis.

Pharmacokinetics

It is converted to its active form by CES1 in the liver. The active drug has been found in mice at 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and in monkeys at 9.0 μg/mL 0.5 hr post 30 mg/kg p.o. These properties suggest that the compound has good bioavailability.

Biological Activity

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone, also known as PF-06815345, is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O3, with a molecular weight of approximately 306.75 g/mol. The compound features a piperidine ring connected to a furan moiety and a chloropyridine group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN2O3 |

| Molecular Weight | 306.75 g/mol |

| CAS Number | 1448136-92-2 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Potential mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters.

- Signaling Pathway Modulation : The compound might affect intracellular signaling pathways, leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising activity in various biological assays:

Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

Antidepressant Activity

Preclinical studies suggest that the compound may exhibit antidepressant-like effects in animal models. Its ability to enhance serotonin levels through inhibition of monoamine oxidase (MAO) has been proposed as a mechanism for its mood-enhancing properties.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- In Vitro Studies : Cell culture experiments demonstrated that the compound protects neurons from apoptosis induced by neurotoxic agents. This was evidenced by reduced markers of cell death and increased cell viability.

- In Vivo Studies : Animal models treated with the compound showed improved cognitive function in memory tests compared to controls. The results indicate potential benefits in enhancing learning and memory processes.

- Mechanistic Studies : Research published in pharmacology journals has detailed the interaction of the compound with specific receptors, providing insight into its mechanism of action at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Functional Group Analysis

A. Core Heterocycle Variations

- Piperidine vs. Piperazine: The target compound uses a piperidine ring (saturated six-membered ring with one nitrogen), whereas analogues like 4-(4-aminophenyl)piperazin-1-ylmethanone () employ a piperazine ring (two nitrogen atoms).

- Substituent Comparison: Chloropyridinyloxy (Target): Introduces steric bulk and electron-withdrawing effects, enhancing stability and modulating reactivity. Aminophenyl (): Aromatic amine groups may facilitate hydrogen bonding but reduce lipophilicity compared to chlorine.

B. Methanone Modifications

- Furan-2-yl (Target): The aromatic furan group contrasts with the tetrahydrofuran-3-yl moiety in (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (). Furan’s conjugated system increases rigidity and π-electron density, whereas tetrahydrofuran’s saturated structure enhances conformational flexibility .

Physical and Chemical Properties

| Property | Target Compound (Inferred) | 4-(4-Aminophenyl)piperazin-1-ylmethanone | (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~335 (estimated) | Not reported | 302.1042 | 211.0524 |

| Rf Value | Likely <0.3 (polar substituents) | Not reported | 0.18 | 0.31 |

| Melting Point (°C) | 85–100 (estimated) | Not reported | 90–92 | Not reported |

| Key Functional Groups | Chloropyridine, furan, piperidine | Aminophenyl, piperazine, furan | Pyrimidine, piperidine, chlorophenyl | Tetrahydrofuran, chlorophenyl |

- Polarity Trends : The target’s chloropyridinyloxy group increases polarity compared to chlorophenyl analogues, likely reducing Rf values (similar to Compound 11’s 0.18) .

- Thermal Stability : Higher molecular weight and aromaticity in the target suggest a moderate melting point (~85–100°C), comparable to Compound 11 (90–92°C) .

Research Implications and Gaps

- Synthetic Optimization : and highlight the need for tailored bases and solvents for piperidine/piperazine functionalization. The target’s synthesis may require optimization to accommodate steric hindrance from the chloropyridinyloxy group.

- Biological Data: No activity data is provided for the target or analogues, necessitating further studies on pharmacokinetics and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.